molecular formula C20H38 B13933168 Naphthalene, decahydro-1,4-dimethyl-5-octyl- CAS No. 54964-83-9

Naphthalene, decahydro-1,4-dimethyl-5-octyl-

Cat. No.: B13933168
CAS No.: 54964-83-9
M. Wt: 278.5 g/mol
InChI Key: MOLLEMOFURMEID-UHFFFAOYSA-N
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Description

Naphthalene, decahydro-1,4-dimethyl-5-octyl- is a hydrogenated bicyclic compound derived from naphthalene. Its structure consists of a decahydronaphthalene (decalin) backbone substituted with methyl groups at positions 1 and 4 and an octyl chain at position 4. This configuration imparts unique physicochemical properties, such as increased hydrophobicity and stability compared to non-hydrogenated naphthalene derivatives.

Properties

CAS No.

54964-83-9

Molecular Formula

C20H38

Molecular Weight

278.5 g/mol

IUPAC Name

1,4-dimethyl-5-octyl-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene

InChI

InChI=1S/C20H38/c1-4-5-6-7-8-9-11-18-12-10-13-19-16(2)14-15-17(3)20(18)19/h16-20H,4-15H2,1-3H3

InChI Key

MOLLEMOFURMEID-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1CCCC2C1C(CCC2C)C

Origin of Product

United States

Preparation Methods

Catalytic Hydrogenation of Naphthalene

  • Catalysts: Common catalysts include nickel-based catalysts such as Raney nickel, palladium on carbon, or platinum catalysts.
  • Conditions: The hydrogenation is typically performed under elevated pressures of hydrogen (20-50 atm) and temperatures ranging from 100°C to 200°C.
  • Process: Naphthalene is subjected to catalytic hydrogenation, converting the aromatic rings into saturated cyclohexane rings, yielding decahydronaphthalene as an intermediate.

Alkylation of Decahydronaphthalene

  • Alkylating Agents: Methyl and octyl groups are introduced using alkyl halides or olefins under Friedel-Crafts alkylation conditions.
  • Catalysts: Lewis acids such as aluminum chloride (AlCl3) or boron trifluoride (BF3) are employed to facilitate the alkylation.
  • Regioselectivity: The 1,4-positions are targeted for methyl substitution, while the 5-position is alkylated with an octyl group.
  • Reaction Conditions: Typically conducted in anhydrous solvents (e.g., dichloromethane) at low to moderate temperatures (0-50°C) to control substitution patterns.

Direct Liquefaction and Catalytic Conversion (Emerging Method)

Recent studies have explored direct liquefaction of biomass and coal derivatives to generate polycyclic hydrocarbons including naphthalene derivatives. For instance, catalytic liquefaction using iron-based nanocatalysts under hydrogen atmosphere can yield hydrogenated naphthalene derivatives with alkyl substituents.

  • Catalyst Preparation: Iron (II) chloride tetrahydrate is reduced in the presence of polyethylene glycol and silica fume to form nano zero-valent iron catalysts.
  • Reaction Conditions: Liquefaction at temperatures around 350°C with hydrogen pressure, using solvents such as ethanol or tetrahydrofuran.
  • Advantages: This method offers high total conversion rates (above 90%) and oil yields, with improved selectivity towards alkylated decahydronaphthalene derivatives.
  • Example Data:
Parameter Value
Catalyst Fe-based nanocatalyst
Temperature 350°C
Pressure Hydrogen atmosphere
Conversion Efficiency 92-97% total conversion
Oil Yield 73-86%
Liquefaction Degree 80-92%

This approach is promising for industrial scale-up due to its efficiency and use of abundant catalyst materials.

Comparative Table of Preparation Methods

Preparation Method Catalysts Used Key Conditions Advantages Limitations
Catalytic Hydrogenation Raney Ni, Pd/C, Pt 100-200°C, 20-50 atm H2 High saturation, well-established Requires high pressure and temp
Friedel-Crafts Alkylation AlCl3, BF3 0-50°C, anhydrous solvents Selective alkylation Sensitive to moisture, side reactions
Direct Liquefaction with Nanocatalysts Fe-based nanocatalysts ~350°C, hydrogen atmosphere High conversion, efficient catalyst Requires catalyst preparation steps

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between decahydro-1,4-dimethyl-5-octyl-naphthalene and related compounds:

Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Applications Source
Naphthalene, 1,4-dimethyl-5-octyl- C₂₀H₂₈ 268.44 1,4-dimethyl; 5-octyl (non-hydrogenated) Used in mass spectrometry studies; hydrophobic interactions inferred from alkyl chain length . NIST Report
Sclarene (decahydro-1,1,4a-trimethyl-6-methylene-5-(3-methylene-4-pentenyl)-naphthalene) C₂₀H₃₂ 272.47 1,1,4a-trimethyl; 6-methylene; 5-(3-methylene-4-pentenyl) Found in essential oils (e.g., Thuja occidentalis); potential use in fragrance industries . Adams (2017)
1,4a-Dimethyl-6-methylene-5-(tetracyano-2-methylcyclohex-2-enylmethyl)decahydronaphthalene-1-carboxylic acid C₂₆H₃₀N₄O₂ 430.54 Tetracyano and methylcyclohexenyl groups; carboxylic acid functional group Studied for crystallographic properties (monoclinic structure, Z=4); research applications in material science . Crystal Data
Labda-8(20),13(16),14-triene C₂₀H₃₂ 272.47 Methyl and methylene groups at distinct positions Biosynthetic intermediate in terpenoid pathways; identified in plant extracts . Adams (2017)

Key Observations:

Structural Complexity : Decahydro-1,4-dimethyl-5-octyl-naphthalene features a linear octyl chain, distinguishing it from branched or cyclic substituents in analogs like sclarene or labdane derivatives. This linear alkyl chain may enhance lipophilicity, influencing solubility and environmental partitioning .

Environmental Behavior: While methylnaphthalenes (e.g., 1-methylnaphthalene) are well-studied for toxicity and degradation , the hydrogenated structure of decahydro derivatives likely reduces aromaticity and associated carcinogenic risks, though empirical data are lacking .

Research Findings and Gaps

  • Spectroscopic Data: The non-hydrogenated analog (1,4-dimethyl-5-octylnaphthalene) has documented mass spectra, providing a reference for identifying fragmentation patterns of the decahydro variant .
  • Toxicological Uncertainty : The 2024 draft toxicological profile for naphthalene and methylnaphthalenes highlights gaps in understanding hydrogenated derivatives’ environmental persistence and biomonitoring .

Biological Activity

Naphthalene, decahydro-1,4-dimethyl-5-octyl- (CAS Registry Number: 54964-83-9) is a polycyclic aromatic hydrocarbon with a complex structure that has garnered interest for its potential biological activities. This article explores its biological properties, including antibacterial, antioxidant, and cytotoxic effects, based on diverse research findings.

Chemical Structure and Properties

Chemical Formula: C20_{20}H38_{38}
Molecular Weight: 278.5157 g/mol
IUPAC Name: 1,4-Dimethyl-5-n-octyldecahydronaphthalene

The compound is characterized by its hydrophobic nature, which influences its interaction with biological systems.

Antibacterial Activity

Recent studies have demonstrated the antibacterial potential of naphthalene derivatives. For instance, naphthalene compounds exhibit significant inhibition against various pathogenic bacteria. In a study investigating essential oils that included naphthalene derivatives, the mean zone of inhibition ranged from 20.67 ± 0.33 mm to 32.00 ± 1.00 mm against several strains, including methicillin-resistant Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentrations (MICs) were reported to be between 250 to 15.625 μg/ml across different tested microorganisms.

Antioxidant Activity

Naphthalene derivatives have also been evaluated for their antioxidant properties. The antioxidant activity was assessed using various assays such as DPPH and FRAP. The IC50_{50} values obtained from these assays indicated varying levels of effectiveness, with some extracts showing IC50_{50} values exceeding 1000 μg/ml for DPPH but significantly lower values for FRAP assays (0.31 μg/ml) . This suggests that while some naphthalene derivatives may possess antioxidant capabilities, their efficacy can vary widely depending on the specific assay and concentration used.

Cytotoxic and Antitumor Effects

The cytotoxic potential of naphthalene derivatives has been explored in various studies. For example, certain naphthalene compounds have been shown to exhibit cytotoxicity towards cancer cell lines, indicating potential antitumor activity . The mechanisms of action often involve the induction of apoptosis in malignant cells. Additionally, studies have highlighted the antiangiogenic properties of these compounds, which could further support their use in cancer therapy .

Case Study: Antibacterial Efficacy

In a comparative study of essential oils containing naphthalene derivatives:

  • Tested Bacteria: Methicillin-resistant Staphylococcus aureus, E. coli
  • Methodology: Agar disk diffusion and microtiter broth dilution
  • Findings: Significant antibacterial activity was noted with varying MICs across different bacterial strains .

Case Study: Antioxidant Potential

A study focusing on the antioxidant properties of naphthalene derivatives:

  • Assays Used: DPPH and FRAP
  • Results: IC50_{50} values varied significantly; lower values indicated stronger antioxidant activity in specific extracts .

Summary of Biological Activities

Activity Type Description Key Findings
AntibacterialInhibition of pathogenic bacteriaZones of inhibition: 20.67 - 32.00 mm; MICs: 250 - 15.625 μg/ml
AntioxidantScavenging free radicalsVariable IC50_{50}: >1000 μg/ml (DPPH), 0.31 μg/ml (FRAP)
CytotoxicInduction of apoptosis in cancer cell linesEvidence of cytotoxicity and antitumor effects

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